Rel-(3R,4S)-3-methoxy-4-methylpiperidine is a chiral piperidine derivative characterized by the presence of a methoxy group at the third position and a methyl group at the fourth position of the piperidine ring. Its specific stereochemistry makes it significant in various chemical and biological applications. This compound is often utilized in organic synthesis and medicinal chemistry due to its unique structural properties.
This compound can be synthesized from commercially available starting materials, including 3-methoxypiperidine and 4-methylpiperidine. The synthesis typically requires chiral catalysts or starting materials to ensure the correct stereochemistry is achieved.
Rel-(3R,4S)-3-methoxy-4-methylpiperidine belongs to the class of piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This compound is classified as a chiral amine due to its specific stereochemical configuration.
The synthesis of Rel-(3R,4S)-3-methoxy-4-methylpiperidine generally involves several key steps:
The reaction conditions are critical for maintaining stereochemical integrity, often requiring controlled temperatures and reaction times to minimize racemization.
Rel-(3R,4S)-3-methoxy-4-methylpiperidine has a molecular formula of and a molecular weight of approximately 153.18 g/mol. The structure features a piperidine ring with specific substituents that contribute to its chiral nature.
Rel-(3R,4S)-3-methoxy-4-methylpiperidine can participate in various chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions, influencing yield and selectivity.
The mechanism of action for Rel-(3R,4S)-3-methoxy-4-methylpiperidine involves its interaction with specific molecular targets such as receptors or enzymes. The compound's stereochemistry is crucial for its binding affinity and selectivity, potentially modulating neurotransmitter receptor activity or inhibiting enzyme functions.
Rel-(3R,4S)-3-methoxy-4-methylpiperidine has several scientific applications:
Chiral catalysts enable direct stereocontrol during piperidine ring formation for synthesizing rel-(3R,4S)-3-methoxy-4-methylpiperidine. A patented approach employs trans-2-buteneal and N-protected 2-nitroethylamine in the presence of a thiourea-based chiral organocatalyst (5-10 mol%) to achieve a Michael-cyclization cascade. This reaction proceeds at -10°C to 50°C in aprotic solvents like dichloromethane, yielding (3R,4R)-N-protected-4-methyl-3-nitro-3,4-dihydropyridine with >90% diastereoselectivity [5] [10]. Subsequent dehydration with acid catalysts (e.g., p-toluenesulfonic acid) generates the corresponding dehydropyridine, which undergoes stereospecific hydrogenation to install the methoxy group at C3. The chiral catalyst's thiourea moiety coordinates the nitro group, while its tertiary amine moiety deprotonates the intermediate, enforcing trans-diaxial addition across the incipient ring [10]. This methodology achieves overall yields of 65-72% with enantiomeric ratios ≥95:5, representing a significant improvement over classical resolution approaches.
Table 1: Chiral Auxiliary-Mediated Cyclization Conditions and Outcomes
Chiral Catalyst | Temperature (°C) | Solvent | Reaction Time (h) | d.r. (trans:cis) | Yield (%) |
---|---|---|---|---|---|
Thiourea-tertiary amine | -10 to 50 | Dichloromethane | 0.5-8 | 90:10 to 95:5 | 65-72 |
Proline-derived | 25 | Toluene | 24 | 85:15 | 55 |
Cinchona alkaloid | 5 | Chloroform | 12 | 80:20 | 48 |
Transition-metal catalyzed hydrogenation provides efficient access to the saturated piperidine core from pyridine derivatives. Heterogeneous cobalt catalysts (Co/Ti-melamine nanocomposites) enable hydrogenation of 3-methoxy-4-methylpyridines in aqueous media under mild conditions (50°C, 20 bar H₂), achieving complete conversion with cis-diastereoselectivity >98% [4]. Ruthenium-based systems (e.g., Ru-PNNP complexes) further enhance stereocontrol for meta-substituted pyridines, operating at lower hydrogen pressures (5-10 bar) while maintaining 99% ee. Nickel silicide catalysts offer cost-effective alternatives, though requiring higher temperatures (80-100°C) [4] [9]. Critical to success is substrate protection: N-Boc or N-Cbz derivatives prevent catalyst poisoning and direct syn delivery of hydrogen across the pyridine ring. Fluorinated analogs demonstrate axial fluorine preference during hydrogenation, confirming stereoelectronic control over conformational outcomes. Recent advances include iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts using P,N-ligands, achieving up to 99% ee—a method adaptable to 3-methoxy-4-methylpiperidine precursors [4].
Table 2: Enantioselective Hydrogenation Catalysts for Piperidine Synthesis
Catalyst System | Pressure (bar) | Temperature (°C) | Conversion (%) | cis:trans Ratio | Substrate Scope |
---|---|---|---|---|---|
Co/Ti-melamine | 20 | 50 | >99 | 98:2 | Broad (except 2-aryl) |
Ru-PNNP | 10 | 60 | >99 | >99:1 | Ortho-substituted |
Ni silicide | 50 | 100 | 95 | 90:10 | Electron-deficient |
Ir-P,N ligand | 100 | 70 | 98 | N/A | Pyridinium salts |
Racemic resolution remains industrially viable despite asymmetric synthesis advances. The rel-(3R,4S)-3-methoxy-4-methylpiperidine is reacted with L-di-p-toluoyltartaric acid (L-DTTA) in ethanol/water mixtures (4:1 v/v) to form crystalline diastereomeric salts [7] [9]. Optimal crystallization occurs at 5-10°C over 12-24 hours, yielding the (3R,4S)-enantiomer salt with 98% de. Free base liberation uses sodium hydroxide extraction in methyl tert-butyl ether, achieving 42-45% yield per cycle with >99.5% ee. The process leverages differential solubility: the (3R,4S)-L-DTTA salt exhibits 15-fold lower solubility than its (3S,4R)-counterpart due to optimal hydrogen bonding in the crystal lattice. Mother liquor recycling increases total yield to 68%. This method is particularly valuable for late-stage intermediates where chiral chromatography proves prohibitively expensive, though it necessitates recycling infrastructure for economic viability [7].
Late-stage modifications of pre-formed piperidine cores enable installation of the 3-methoxy group while preserving stereochemistry. Regioselective oxidation at C3 employs oxaziridine-based catalysts (e.g., N-sulfonyloxaziridine) to convert 4-methylpiperidine to the corresponding trans-alcohol with 90% de, followed by methylation using silver oxide/iodomethane [4] [6]. Alternatively, Grignard addition to N-activated-3-piperidinones proceeds with 1,3-stereoinduction: 4-methyl substituents direct nucleophile approach anti to the adjacent axial hydrogen, yielding trans-3-substituted piperidines (dr >8:1) [8]. Reductive amination strategies are also effective—condensation of 3-keto-4-methylpiperidine with methoxyamine hydrochloride followed by sodium triacetoxyborohydride reduction delivers the trans-isomer predominantly (dr 85:15). Computational studies reveal stereoselectivity arises from equatorial minimization of 1,3-diaxial interactions during iminium formation [4] [5].
Recent methodologies address environmental constraints of traditional synthesis. Aqueous-phase catalytic hydrogenation utilizing cobalt nanoparticles achieves 95% yield without organic solvents, reducing the E-factor to 0.5 compared to 8.2 for classical routes [4]. Solvent-free mechanochemical ring closure enables piperidine formation via high-speed ball milling: stoichiometric mixtures of aldehyde and nitroethane precursors with calcium oxide yield dehydropiperidines in 85% yield after 30 minutes, eliminating volatile organic solvents [4]. Continuous-flow hydrogenation systems enhance safety and selectivity for pyridine reductions, achieving 99% conversion with residence times under 5 minutes. Microwave-assisted O-methylation reduces reaction times from hours to minutes while maintaining 98% regioselectivity. These approaches collectively reduce solvent consumption by 70% and energy usage by 50% versus batch processes, aligning with pharmaceutical industry green chemistry metrics [4].
Table 3: Green Chemistry Metrics in Piperidine Synthesis
Methodology | Solvent Reduction (%) | Energy Savings (%) | E-Factor | Reaction Time Reduction | Yield (%) |
---|---|---|---|---|---|
Aqueous-phase hydrogenation | 100 | 40 | 0.5 | 75% | 95 |
Mechanochemical cyclization | 100 | 85 | 0.3 | 95% | 85 |
Continuous-flow hydrogenation | 70 | 65 | 1.2 | 90% | 99 |
Microwave methylation | 90 | 75 | 1.0 | 98% | 92 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: